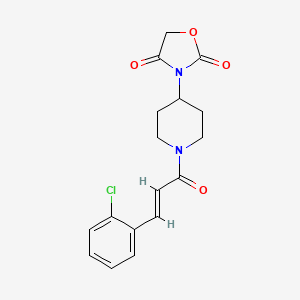

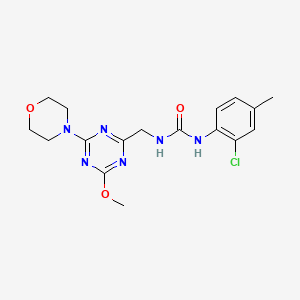

![molecular formula C13H21NO2 B2803185 3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 205118-50-9](/img/structure/B2803185.png)

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione

概要

説明

The compound you mentioned is a derivative of 3-azabicyclo[3.1.0]hexane . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has great potential in the pharmaceutical industry .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives is characterized by a bicyclic system . The exact structure of “3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione” would need to be determined through further analysis.Chemical Reactions Analysis

The key chemical reaction in the synthesis of 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is characterized by its simplicity, mild conditions, and excellent functional group tolerance .科学的研究の応用

- Modern synthetic approaches based on transition metal catalysis have been developed, allowing efficient access to diverse 3-ABH derivatives .

- Some 3-ABH derivatives show promise in treating neurological conditions. For instance:

- Protease inhibitors derived from 3-ABH pseudopeptides exhibit antiviral properties. Examples include boceprevir (used in anti-hepatitis C therapy) and narlaprevir .

- 3-ABH derivatives play a role in psychiatric treatments:

- Synthetic analogs, such as adozelesin, exhibit high cytotoxicity and are promising antitumor agents .

Drug Design and Development

Neurological and Neurodegenerative Diseases

Antiviral Properties

Psychiatric Disorders and Addiction

Antibiotics and Antitumor Agents

Fluoroquinolone Antibiotics

作用機序

Target of Action

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex molecule that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .

Mode of Action

The exact mode of action of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to interact with their targets, leading to changes in cellular function . For instance, some 3-ABH derivatives inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing their effects .

Biochemical Pathways

For instance, some 3-ABH derivatives inhibit the reuptake of neurotransmitters, affecting the signaling pathways in the nervous system .

Pharmacokinetics

The pharmacokinetics of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to show strong binding to plasma proteins (more than 97%) and high human intestinal absorption values (955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s . These properties can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 3-Octyl-3-azabicyclo[31Similar 3-abh derivatives have been found to have various effects, including cytotoxicity and antitumor activity .

特性

IUPAC Name |

3-octyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-14-12(15)10-9-11(10)13(14)16/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARPPWYKZSLDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2CC2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

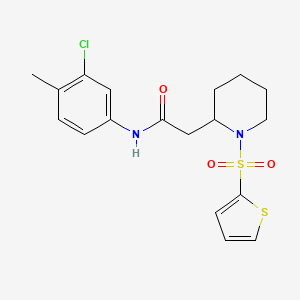

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

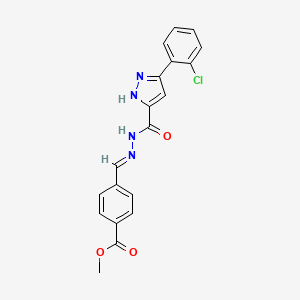

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)

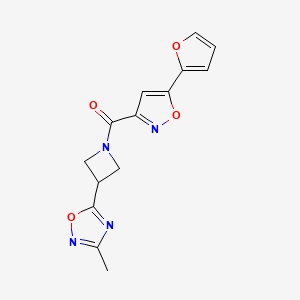

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)

![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)

![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)

![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)